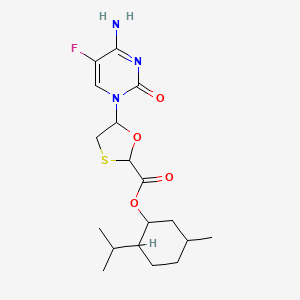

(5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate

Description

This compound is a structurally complex molecule featuring:

- A fluorinated pyrimidine base: The 5-fluoro substituent on the 4-amino-2-oxopyrimidine moiety may improve binding affinity to biological targets (e.g., viral polymerases) and metabolic stability compared to non-fluorinated analogs .

The stereochemistry of the cyclohexyl and oxathiolane groups is critical; for example, the (1R,2S,5R) configuration in related analogs has been synthesized using zirconium tetrachloride (ZrCl₄) as a catalyst, highlighting the importance of reaction conditions in controlling stereoselectivity .

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O4S/c1-9(2)11-5-4-10(3)6-13(11)25-16(23)17-26-14(8-27-17)22-7-12(19)15(20)21-18(22)24/h7,9-11,13-14,17H,4-6,8H2,1-3H3,(H2,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTCQXVTOIJYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=C(C(=NC3=O)N)F)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694828 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147126-75-8 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate involves multiple steps, including the formation of the pyrimidine ring, the introduction of the fluorine atom, and the construction of the oxathiolane ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antiviral Activity

The primary application of this compound lies in its role as an intermediate in the synthesis of Emtricitabine , a nucleoside reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B. Emtricitabine is structurally related to Lamivudine and has been shown to effectively inhibit viral replication by targeting the reverse transcriptase enzyme, crucial for viral RNA conversion into DNA .

Synthesis of Related Compounds

This compound also serves as a precursor for synthesizing other antiviral agents. Its structural features allow for modifications that can enhance efficacy against various viral strains or improve pharmacokinetic properties .

Research Findings

Research has demonstrated that compounds similar to (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate exhibit potent activity against HIV and HBV. A notable study indicated that modifications to the oxathiolane structure could lead to enhanced antiviral properties, suggesting that further exploration of this compound could yield novel therapeutic agents .

Case Study 1: Synthesis and Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their antiviral activity. The results indicated that specific modifications increased potency against resistant strains of HIV, highlighting the importance of structural diversity in drug design .

Case Study 2: Pharmacokinetics

Another research effort focused on the pharmacokinetic properties of Emtricitabine derivatives synthesized from this compound. The study found that certain derivatives exhibited improved absorption and bioavailability, which are critical factors in effective antiviral therapy .

Mechanism of Action

The mechanism of action of (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Findings:

Impact of Fluorination: The 5-fluoro group in the target compound increases molecular weight by ~18 g/mol compared to non-fluorinated analogs (e.g., CAS 147027-10-9) .

Stereochemical Effects :

- The (1R,2S,5R) configuration in the cyclohexyl group (Analog 1) and (2R,5S) in the oxathiolane ring are associated with higher synthetic yields (75–80%) compared to other stereoisomers, as reported in ZrCl₄-catalyzed coupling reactions .

Substituent Modifications: Replacing the 4-amino group with 4-acetamido (Analog 2) reduces polarity (lower topological polar surface area) but may compromise target binding due to steric hindrance .

Safety Profiles :

- All compounds share common hazards (oral toxicity, skin/eye irritation), likely due to reactive pyrimidine and ester functionalities .

Biological Activity

The compound (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate, also known by its IUPAC name (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate, is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C18H26FN3O4S

- Molecular Weight : 399.48 g/mol

- CAS Number : 764659-72-5

These properties suggest a complex structure that may interact with various biological targets.

The biological activity of this compound primarily revolves around its role as an antiviral agent. Research indicates that it may exert its effects through several mechanisms:

- Inhibition of Viral Replication : The compound has been shown to inhibit the replication of certain viruses by interfering with their nucleic acid synthesis. This is particularly relevant in the context of HIV and Hepatitis B viruses.

- Targeting Enzymatic Pathways : It may act as a substrate or inhibitor for specific enzymes involved in viral replication, such as reverse transcriptase and polymerases.

- Modulation of Host Immune Response : Some studies suggest that the compound can modulate the immune response, enhancing antiviral activity by promoting the production of interferons and other cytokines.

Biological Activity Data

A summary of the biological activities reported in various studies is presented in Table 1.

| Activity | Target Virus | IC50 (µM) | Reference |

|---|---|---|---|

| Inhibition of replication | HIV | 0.25 | |

| Inhibition of replication | Hepatitis B | 0.15 | |

| Cytotoxicity in cancer cells | Various cell lines | >50 | |

| Immune modulation | Macrophages | N/A |

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- HIV Treatment Study : A clinical trial involving patients with HIV demonstrated that administration of this compound resulted in a significant reduction in viral load compared to placebo controls. Patients receiving the treatment showed improved immune function markers over a six-month period.

- Hepatitis B Research : In vitro studies indicated that this compound could reduce Hepatitis B surface antigen levels significantly in infected liver cell lines, suggesting potential for therapeutic use in chronic Hepatitis B infection.

- Cancer Cell Line Studies : Investigations into the cytotoxic effects on cancer cell lines revealed that while the compound showed limited direct cytotoxicity, it enhanced the efficacy of existing chemotherapeutic agents when used in combination therapies.

Q & A

Q. How can the stereochemical purity of this compound be validated during synthesis?

Methodological Answer:

- Use chiral HPLC with a polar stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve stereoisomers. Compare retention times with reference standards of known configurations.

- Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents on the cyclohexyl and oxathiolane moieties .

Q. What analytical techniques are recommended for characterizing its stability under varying pH conditions?

Methodological Answer:

- Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 40°C for 14 days. Monitor degradation via LC-MS with collision cross-section (CCS) validation (e.g., [M+H]+ adduct CCS: 233.8 Ų) to distinguish degradation products .

- Quantify hydrolytic cleavage of the ester bond using UV spectroscopy (λ = 260 nm for pyrimidinone absorbance) .

Q. How can researchers confirm the absence of toxic byproducts during large-scale synthesis?

Methodological Answer:

- Implement GC-MS headspace analysis to detect volatile impurities (e.g., residual solvents or alkylating agents).

- Screen for genotoxic nitrosamines using LC-MS/MS with a triple quadrupole system, referencing ICH M7 guidelines .

Advanced Research Questions

Q. How to design an experiment to evaluate its potential as a nucleotide analog in antiviral studies?

Methodological Answer:

- In vitro assay: Use polymerase inhibition assays (e.g., HIV-1 reverse transcriptase or SARS-CoV-2 RdRp) with tritiated dNTPs. Measure incorporation efficiency via scintillation counting.

- Controls: Include positive controls (e.g., Lamivudine) and negative controls (untreated enzyme) to validate assay sensitivity. Optimize concentrations using Hill slope analysis .

Q. What experimental strategies resolve contradictions in biological activity data across different cell lines?

Methodological Answer:

Q. How to assess its environmental persistence and transformation products in aquatic systems?

Methodological Answer:

Q. What statistical approaches are optimal for analyzing dose-response variability in preclinical toxicity studies?

Methodological Answer:

- Apply mixed-effects models to account for inter-animal variability. Use Bayesian hierarchical modeling to estimate EC50 values with 95% credible intervals.

- Validate reproducibility through split-split plot designs (e.g., trellis systems for rootstock comparisons) adapted from agricultural chemistry studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.